2-(1H-indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
Description
2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a complex organic compound featuring an indole ring system, a methoxypiperidine moiety, and an acetamide group
Properties
IUPAC Name |
2-indol-1-yl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-20-11-14-24(15-12-20)19-8-6-18(7-9-19)23-22(26)16-25-13-10-17-4-2-3-5-21(17)25/h2-10,13,20H,11-12,14-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDHNUUAVQZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring to produce indole-3-ethanol derivatives.
Substitution: Introduction of various substituents on the indole ring or the methoxypiperidine group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of new pharmaceuticals and organic materials.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated that this compound may have therapeutic properties, including anti-inflammatory and anticancer effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for a range of applications, from polymer synthesis to the development of new catalysts.
Mechanism of Action
The mechanism by which 2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxypiperidine group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)acetamide
N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
2-(1H-Indol-1-yl)ethanol
Uniqueness: Compared to similar compounds, 2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to interact with multiple biological targets and its structural complexity make it a valuable compound in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various fields. Its unique structure and reactivity make it a versatile compound with promising applications in chemistry, biology, medicine, and industry.
Biological Activity
The compound 2-(1H-indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.39 g/mol
- Structural Features :
- An indole moiety which is known for its diverse biological activities.
- A piperidine ring that contributes to the compound's pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its effects on neurological pathways.
Anticancer Activity
One of the most significant areas of research involves the compound's anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound showed effective antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines with IC50 values ranging from 0.34 to 0.86 μM, indicating potent activity against these cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. The presence of the indole and piperidine moieties enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. However, specific studies focusing on this aspect are still limited and warrant further investigation.
Neurological Effects
Research has also suggested potential neurological benefits associated with compounds containing similar structural motifs. Indole derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be relevant in treating conditions such as depression and anxiety disorders.
Case Studies and Research Findings
A selection of recent studies provides insight into the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
